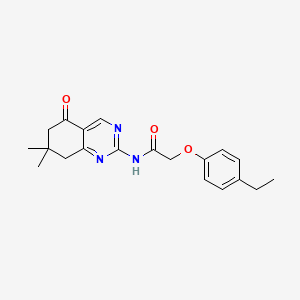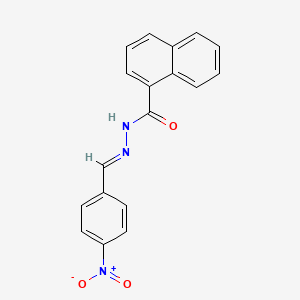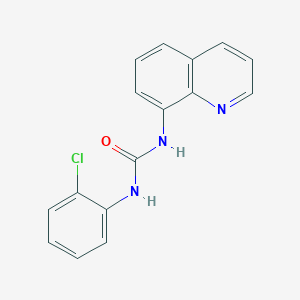![molecular formula C11H16N2O4 B5556124 4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)
4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol, also known as DIOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry.
Wissenschaftliche Forschungsanwendungen
Prototropic Tautomerism in Heterocyclic Compounds
A study by Lamsabhi et al. (2002) explored the prototropic tautomerism of derivatives related to triazepines, emphasizing the stability of various tautomers through density functional theory (DFT) methods. This research is significant for understanding the chemical behavior and stability of complex heterocyclic compounds, which may be relevant to the study of "4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol" and its potential applications in scientific research (Lamsabhi et al., 2002).
Photochemical Studies and Intermediate Capture
Nunes et al. (2013) investigated the photochemistry of 3,5-dimethylisoxazole, capturing and characterizing elusive intermediates like nitrile ylides during isoxazole-oxazole photoisomerization. Such studies are pivotal for understanding the reactivity and transformation pathways of compounds with isoxazole units, potentially offering insight into the photochemical behavior of related compounds (Nunes et al., 2013).
Synthesis and Application in Heterocyclic Chemistry
Research by Bacchi et al. (2005) on the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation showcases methods for creating complex heterocyclic structures. This synthesis route could be of interest for developing novel compounds with similar backbones or functionalities as "this compound" (Bacchi et al., 2005).
Antioxidant Activity and Synthetic Methodologies
The study by Neochoritis et al. (2010) on the synthesis and evaluation of amino-1,5-benzoxazepines for antioxidant activity highlights the interest in synthesizing and assessing the biological activities of novel heterocyclic compounds. Such research indicates the broader scientific endeavor to discover and utilize complex molecules with potential therapeutic benefits (Neochoritis et al., 2010).
Wirkmechanismus
The phthalazinone moiety of DDT26 was found to mimic the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 . Furthermore, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Zukünftige Richtungen
The development of novel therapeutic agents with different mechanisms of action is of significant clinical value, especially in the treatment of diseases like cancer where resistance to traditional chemotherapeutic agents is common . Isoxazole derivatives, such as “4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol”, present potential lead compounds for the development of potent anti-cancer agents targeting BRD4 .
Eigenschaften
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(6-hydroxy-1,4-oxazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-7-10(8(2)17-12-7)11(15)13-3-4-16-6-9(14)5-13/h9,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSUPLYHAWDBLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCOCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)



![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![ethyl [5-(N,N-dimethylalanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5556098.png)

![1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5556123.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)

![N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5556135.png)


